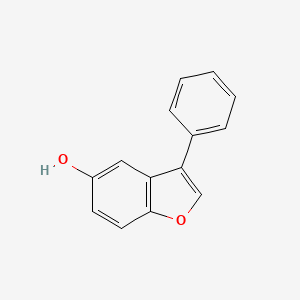
3-Phenyl-1-benzofuran-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-benzofuran-5-ol is a chemical compound with the molecular formula C14H10O2 . It has an average mass of 210.228 Da and a monoisotopic mass of 210.068085 Da . Benzofuran compounds, including this compound, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . Other methods include the use of microwave-assisted synthesis (MWI) and reactions with calcium carbide .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring attached to a phenyl group . The benzofuran ring is a heterocyclic compound that is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds, including this compound, can undergo various chemical reactions. For instance, benzofurans can be formed via a tandem C-H activation/decarbonylation/annulation process . Other reactions include the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H10O2, an average mass of 210.228 Da, and a monoisotopic mass of 210.068085 Da .Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzofuran, such as 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide, have been synthesized and demonstrated in-vitro antibacterial activity against various pathogenic microorganisms including gram-negative strains (E. coli, P. vulgaris, S. typhi) and gram-positive bacterial strain (S. aureus) (Idrees, Kola, & Siddiqui, 2019).
Crystallographic Studies
Several studies have focused on the crystal structure of benzofuran derivatives. For example, research on compounds like 5-iodo-2,7-dimethyl-3-phenylsulfonyl-1-benzofuran and its analogs has contributed to understanding the crystallographic properties, including aromatic π–π interactions and halogen bonding, which are significant in the field of materials science (Choi, Seo, Son, & Lee, 2008).
Antiproliferative Potential
Compounds containing benzofuran coupled with nitrogen heterocycles have shown potential in anticancer applications. For instance, derivatives like 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1, 2, 4-triazol-3-yl) quinoline demonstrated antiproliferative activity against various cancer cell lines, showing significant potential in cancer research (Santoshkumar et al., 2016).
Ligand Selectivity in Biochemical Pathways
Research on 2-(4-hydroxy-phenyl)-benzofuran-5-ols has revealed that these compounds can be potent and selective ligands for estrogen receptor beta (ERβ). This specificity is significant for developing drugs targeting ERβ, providing a pathway for therapeutic applications (Collini et al., 2004).
Mechanism of Action
Target of Action
3-Phenyl-1-benzofuran-5-ol, a derivative of benzofuran, is known to have a wide range of biological activities Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may target a variety of cellular processes and structures, including DNA, proteins, and cellular membranes.
Mode of Action
For instance, some benzofuran derivatives have been shown to inhibit the growth of cancer cells . This suggests that this compound may interact with its targets to disrupt normal cellular functions, leading to the inhibition of cell growth or the induction of cell death.
Biochemical Pathways
These could include pathways involved in cell growth, oxidative stress response, and viral replication .
Pharmacokinetics
The development of new therapeutic agents often aims to improve bioavailability, which suggests that this compound may have favorable adme properties .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects on various types of cancer cells . This suggests that this compound may also have similar effects, leading to the inhibition of cell growth or induction of cell death.
Future Directions
Benzofuran compounds, including 3-Phenyl-1-benzofuran-5-ol, have attracted considerable attention due to their biological activities and potential applications in drug invention and development . Future research may focus on developing promising compounds with target therapy potentials and little side effects . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
properties
IUPAC Name |
3-phenyl-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYESIGJDIKOWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethoxyphenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2452131.png)
![N-benzyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2452134.png)
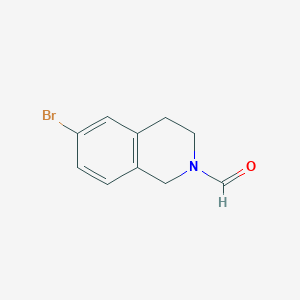
![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methoxybenzenecarboxamide](/img/structure/B2452136.png)
![N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide](/img/structure/B2452138.png)
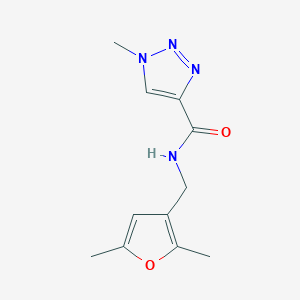
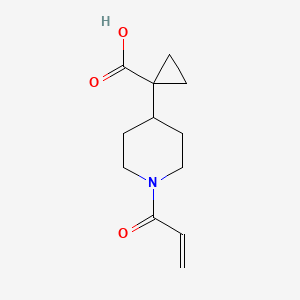
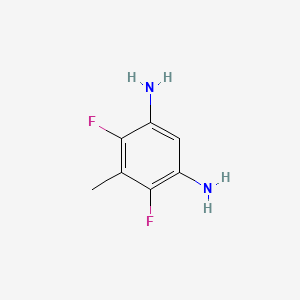
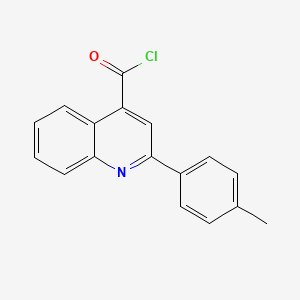
![7-(4-fluorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2452145.png)
![1-[3-(2,2-Difluoroethoxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2452148.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2452149.png)
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2452150.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2452151.png)